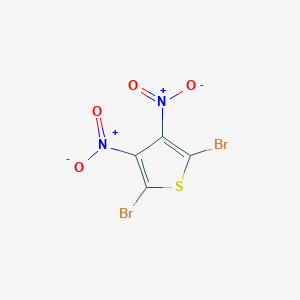

2,5-Dibromo-3,4-dinitrothiophene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-3,4-dinitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGHPBPARMANQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292696 | |

| Record name | 2,5-Dibromo-3,4-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52431-30-8 | |

| Record name | 52431-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 52431-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromo-3,4-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-3,4-dinitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dibromo-3,4-dinitrothiophene CAS number 52431-30-8

An In-Depth Technical Guide to 2,5-Dibromo-3,4-dinitrothiophene: Synthesis, Reactivity, and Applications

Introduction

This compound, with CAS number 52431-30-8, is a highly functionalized thiophene derivative that serves as a versatile building block in organic synthesis. Its structure, featuring two bromine atoms at the 2 and 5 positions and two electron-withdrawing nitro groups at the 3 and 4 positions, imparts unique reactivity, making it a valuable precursor for a range of advanced materials. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of organic electronics, functional polymers, and pharmaceutical intermediates.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow or green powder or crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 52431-30-8 | |

| Molecular Formula | C₄Br₂N₂O₄S | |

| Molecular Weight | 331.93 g/mol | |

| Melting Point | 135-140 °C | |

| Appearance | White to light yellow to green powder/crystal | |

| Purity | ≥ 97% | |

| InChI Key | AHGHPBPARMANQD-UHFFFAOYSA-N | |

| SMILES | [O-]c1c(Br)sc(Br)c1=O |

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of 2,5-dibromothiophene. This electrophilic aromatic substitution reaction is a critical step in introducing the nitro functional groups that are pivotal to the compound's subsequent reactivity.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Step 1: Preparation of the Nitrating Mixture

-

In a three-necked flask equipped with a stirrer and cooled in an ice bath, carefully mix 5 mL of concentrated sulfuric acid with 5 mL of fuming sulfuric acid.

-

The use of a strong acid mixture is crucial for the protonation of nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Step 2: Addition of the Starting Material

-

To the cooled and stirring mixed acid, add 1 mL of 2,5-dibromothiophene.

-

Maintain the temperature below 20°C and stir for 30 minutes. This pre-mixing ensures the substrate is fully dissolved and ready for nitration.

Step 3: Nitration

-

Slowly add 3 mL of concentrated nitric acid to the reaction mixture.

-

The reaction is highly exothermic, so it is essential to maintain the temperature below 30°C using an ice bath and to stir the mixture continuously for 5 hours to ensure complete dinitration.

Step 4: Work-up and Purification

-

Pour the reaction mixture onto 300 g of crushed ice with stirring until all the ice has melted. This step quenches the reaction and precipitates the solid product.

-

Collect the precipitate by vacuum filtration and wash the solid thoroughly with water to remove any residual acid.

-

Recrystallize the crude product from methanol to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The dual functionalization of this compound provides a platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Reduction of Nitro Groups

The two nitro groups can be readily reduced to amino groups, yielding 2,5-dibromo-3,4-diaminothiophene. This diamine is a key intermediate for the synthesis of various heterocyclic systems, such as thienopyrazines and thieno[3,4-b]thiadiazoles, which are of interest in materials science and medicinal chemistry.

A common method for this reduction involves the use of tin metal in the presence of concentrated hydrochloric acid.

Reaction Pathway: Reduction of Nitro Groups

Caption: Reduction of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 2 and 5

A Comprehensive Technical Guide to the Synthesis of 2,5-Dibromo-3,4-dinitrothiophene

This document provides an in-depth technical guide for the synthesis of 2,5-dibromo-3,4-dinitrothiophene, a pivotal intermediate in the development of advanced materials and pharmaceutical agents.[1][2] Designed for researchers and professionals in chemical synthesis and drug development, this guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring a safe, efficient, and reproducible synthesis. We will explore the mechanistic rationale, provide a field-tested experimental protocol, and discuss critical parameters for success.

Strategic Overview: The Chemistry of Thiophene Nitration

The synthesis of this compound from 2,5-dibromothiophene is a classic example of an electrophilic aromatic substitution reaction.[3][4] Thiophene, an electron-rich aromatic heterocycle, is highly reactive towards electrophiles, often more so than benzene.[5][6] This inherent reactivity demands carefully controlled conditions to prevent unwanted side reactions or even explosive decomposition.[5][7]

The starting material, 2,5-dibromothiophene, has its most reactive positions (α-carbons) blocked by bromine atoms. While halogens are deactivating groups due to their inductive electron-withdrawing effect, they direct incoming electrophiles to the available positions. In this case, the electrophilic nitronium ions (NO₂⁺) are directed to the β-carbons (positions 3 and 4).

The core of this synthesis relies on generating a sufficiently powerful electrophile to overcome the deactivating effect of the two bromine atoms and achieve dinitration. This is accomplished using a potent nitrating mixture of concentrated nitric acid in the presence of concentrated and fuming sulfuric acid. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is the key reacting species.[4]

Caption: Overall reaction scheme for the dinitration of 2,5-dibromothiophene.

Mechanistic Pathway: The Electrophilic Attack

The dinitration process occurs in a stepwise manner. The mechanism for the addition of each nitro group follows the canonical steps of electrophilic aromatic substitution.

-

Generation of the Electrophile: Fuming sulfuric acid and concentrated sulfuric acid protonate nitric acid, leading to the loss of a water molecule and the formation of the linear, highly reactive nitronium ion (NO₂⁺).

-

Nucleophilic Attack: The π-electron system of the 2,5-dibromothiophene ring attacks the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The attack occurs at the 3-position.

-

Deprotonation and Aromatization: A weak base in the mixture (HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the thiophene ring and yielding 2,5-dibromo-3-nitrothiophene.

-

Second Nitration: The process repeats on the now singly nitrated and more deactivated ring. The second nitronium ion is directed to the remaining 4-position, leading to the final product, this compound.

Caption: Mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol has been optimized for high yield and purity. Adherence to temperature control and reagent stoichiometry is critical for a successful outcome.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| 2,5-Dibromothiophene | 3141-27-3 | C₄H₂Br₂S | 241.94 | Starting material, skin irritant[8] |

| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | Dehydrating agent, corrosive |

| Fuming Sulfuric Acid (Oleum) | 8014-95-7 | H₂SO₄ + SO₃ | Variable | Highly corrosive, strong oxidizer |

| Concentrated Nitric Acid | 7697-37-2 | HNO₃ | 63.01 | Strong oxidizer, corrosive |

| Methanol | 67-56-1 | CH₃OH | 32.04 | Recrystallization solvent, flammable |

| Crushed Ice / Deionized Water | 7732-18-5 | H₂O | 18.02 | For quenching and washing |

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Nitrating Acid Mixture

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 5 mL of concentrated sulfuric acid and 5 mL of fuming sulfuric acid.[1]

-

Cool the flask in an ice-water bath to below 10°C.

-

Causality: This pre-cooling is essential to manage the exothermic heat generated upon subsequent additions. Fuming sulfuric acid increases the concentration of SO₃, which aids in the formation of the nitronium ion.[9]

-

Step 2: Addition of Reactants

-

While maintaining the temperature below 20°C, slowly add 1 mL of 2,5-dibromothiophene to the stirred acid mixture. Stir for 30 minutes.[1]

-

Causality: A slow, controlled addition prevents localized temperature spikes that could lead to degradation of the thiophene ring and the formation of undesired byproducts.

-

-

Slowly and dropwise, add 3 mL of concentrated nitric acid to the reaction system via the dropping funnel over a period of 30-45 minutes.[1]

-

Crucial Control Point: Throughout the addition, the internal temperature must be rigorously maintained below 30°C using the ice bath.[1] The appearance of a dark red or pink color may indicate oxidative side reactions.[10]

-

After the addition is complete, continue to stir the mixture for 5 hours, allowing the reaction to proceed to completion while maintaining cooling.[1]

Step 3: Product Isolation and Work-up

-

Prepare a large beaker containing approximately 300 g of crushed ice.

-

Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring.[1]

-

Causality: This quenching step serves two purposes: it safely dilutes the strong acid mixture and precipitates the solid organic product, which is insoluble in the aqueous medium.

-

-

Allow the ice to melt completely while continuing to stir.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

Step 4: Purification

-

Transfer the crude solid to a clean flask.

-

Recrystallize the product from methanol.[1][9] Dissolve the solid in a minimum amount of hot methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified yellow crystals by vacuum filtration and dry them under vacuum to obtain the final product, this compound.[9] High yields of 80-95% have been reported with similar protocols.[9]

Safety and Hazard Management

The synthesis involves highly corrosive and reactive substances. A thorough risk assessment must be conducted prior to commencing work.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles/face shield, and acid-resistant gloves (e.g., butyl rubber).

-

Engineering Controls: All steps must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors and nitrogen oxides.[11]

-

Handling Precautions: Acids should be handled with extreme care. Always add acid to water, never the other way around. The reaction is highly exothermic and requires constant monitoring and control.

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[11]

-

-

Waste Disposal: Acidic aqueous waste must be neutralized before disposal according to institutional guidelines.

Product Characterization

Confirming the identity and purity of the final product is essential. The following data are typical for this compound.

| Analysis Method | Expected Result |

| Appearance | Yellow crystalline solid[9] |

| Melting Point | 137.0 to 141.0 °C |

| FTIR (KBr) | Characteristic peaks for C-Br, C-S, and strong asymmetric/symmetric stretches for the NO₂ groups. |

| ¹³C NMR | Expected signals corresponding to the four distinct carbon atoms of the thiophene ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of C₄Br₂N₂O₄S (approx. 331.9 g/mol ), showing characteristic isotopic pattern for two bromine atoms.[12] |

Field Insights & Troubleshooting

-

Low Yield: Often traced to inadequate temperature control. If the temperature rises significantly, substrate decomposition or side reactions can occur. Ensure the ice bath is well-maintained throughout the nitric acid addition and subsequent stirring.

-

Oily or Impure Product: This may indicate incomplete reaction or the presence of nitrated byproducts. Ensure the full 5-hour reaction time is observed. If the product remains impure after recrystallization, a second recrystallization or column chromatography may be necessary.

-

Reaction Stalls: Ensure the fuming sulfuric acid is of good quality (i.e., has a high percentage of free SO₃), as this is critical for generating a sufficiently active nitrating agent.

This guide provides a robust framework for the synthesis of this compound. By understanding the causality behind each step and adhering strictly to the safety and procedural guidelines, researchers can reliably produce this valuable chemical building block for further scientific exploration.

References

- Journal of the Chemical Society B: Physical Organic. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen.

- ResearchGate. Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes.

- StudySmarter. Thiophene: Bromination & Reduction.

- Chemistry Stack Exchange. Suitable reagents for nitration of thiophene.

- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- Química Organica.org. Electrophilic substitution on thiophene.

- Mahidol University. Synthesis of beta-substituted 2,5-dibromothiophenes and their s,s-dioxides.

- Organic Syntheses. 2-nitrothiophene - Organic Syntheses Procedure.

- Semantic Scholar. Direct nitration of five membered heterocycles.

- PrepChem.com. Preparation of 2,5-dibromothiophen.

- SpectraBase. 2,5-Dibromo-3,4-dinitro-thiophene - Spectrum.

- Journal of Chemical and Pharmaceutical Research. A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene.

- PubChem. 2,5-Dibromothiophene | C4H2Br2S | CID 18453.

- Open Research Newcastle University. Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ossila.com [ossila.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. 2,5-Dibromothiophene | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. This compound | 52431-30-8 | FD21578 [biosynth.com]

nitration protocols for 2,5-dihalothiophenes

An In-Depth Technical Guide to the Nitration of 2,5-Dihalothiophenes

Abstract

This technical guide provides a comprehensive overview of the nitration of 2,5-dihalothiophenes, critical precursors in the development of pharmaceuticals and advanced materials. Thiophene, an electron-rich aromatic heterocycle, exhibits high reactivity towards electrophilic substitution, which presents unique challenges for controlled and selective nitration.[1] This document delves into the mechanistic underpinnings of the reaction, explores a range of nitration protocols from classical acidic mixtures to milder, more contemporary systems, and offers detailed, field-proven experimental procedures. By explaining the causality behind methodological choices, this guide equips researchers, scientists, and drug development professionals with the authoritative knowledge required to design and execute efficient and reliable syntheses of 3-nitro- and 3,4-dinitro-2,5-dihalothiophenes.

Introduction: The Synthetic Value and Challenge of Nitrating Dihalothiophenes

Nitro-functionalized thiophenes are highly valuable synthetic intermediates.[1] The nitro group serves as a versatile handle for a variety of chemical transformations, most notably its reduction to an amino group, which is a key building block for countless pharmaceutical agents.[1] Furthermore, the electron-withdrawing nature of the nitro group can be exploited to modulate the electronic properties of thiophene-based materials in organic electronics.

The 2,5-dihalogenated thiophene core presents a specific synthetic challenge. The inherent reactivity of the thiophene ring necessitates carefully controlled reaction conditions to prevent polysubstitution and oxidative degradation.[1][2] The presence of deactivating halogen substituents at the C2 and C5 positions directs electrophilic attack exclusively to the C3 and C4 positions. The primary challenge, therefore, lies in achieving selective mono- or dinitration while preserving the integrity of the molecule.

Traditional nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, are often too harsh for the sensitive thiophene nucleus, leading to substrate degradation and potentially explosive side reactions.[2] Nitration with nitric acid in acetic acid can also be violently autocatalytic due to the formation of nitrous acid, which promotes facile nitrosation.[2][3] Consequently, the development and selection of appropriate nitrating protocols are paramount for successful synthesis.

Mechanistic Considerations: Electrophilic Aromatic Substitution

The nitration of 2,5-dihalothiophenes proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps involve the generation of a potent electrophile, the nitronium ion (NO₂⁺), followed by its attack on the electron-rich thiophene ring.

2.1. Generation of the Nitronium Ion

The active electrophile, NO₂⁺, is typically generated in situ from a precursor mixture.

-

Nitric Acid/Sulfuric Acid (HNO₃/H₂SO₄): Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[4]

-

Nitric Acid/Acetic Anhydride (HNO₃/Ac₂O): This combination reacts to form acetyl nitrate (CH₃COONO₂), which serves as a milder and more controlled source of the nitronium ion.[2] Acetic anhydride also acts as a scavenger for any water produced, suppressing the formation of nitrous acid and the associated hazardous side reactions.[2][3]

-

Nitric Acid/Trifluoroacetic Anhydride (HNO₃/TFAA): TFAA is a much stronger activating agent than acetic anhydride, forming trifluoroacetyl nitrate. This allows for the generation of the nitronium ion under less forcing conditions, often at lower temperatures.[5][6]

2.2. Regioselectivity

With the C2 and C5 positions blocked by halogens, electrophilic attack is directed to the C3 and C4 positions. The initial attack of the nitronium ion on the π-system of the thiophene ring forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. A subsequent deprotonation step by a weak base restores the aromaticity of the ring, yielding the 3-nitro-2,5-dihalothiophene product. Under more forcing conditions, a second nitration can occur at the remaining C4 position.

Caption: General mechanism for the mononitration of 2,5-dihalothiophenes.

Comparative Analysis of Nitration Protocols

The choice of nitrating agent and reaction conditions is critical and depends on the specific halogen substituents and the desired degree of nitration (mono- vs. di-). Halogen atoms are deactivating, meaning 2,5-dihalothiophenes are less reactive than thiophene itself, but the high intrinsic reactivity of the heterocyclic core remains a dominant factor.

| Protocol | Nitrating System | Substrate Example | Typical Conditions | Outcome & Key Insights |

| A: Harsh Acidic | HNO₃ / H₂SO₄ / Fuming H₂SO₄ | 2,5-Dibromothiophene | Ice bath cooling (<30°C) | Effective for dinitration of less sensitive substrates. High risk of oxidation and degradation.[7] |

| B: Mild Acetyl Nitrate | Fuming HNO₃ / Acetic Anhydride | Thiophene (general) | 10°C to room temp. | Standard method for mononitration of sensitive thiophenes. Controls exotherm and prevents nitrosation.[2][8] |

| C: Activated TFAA | Conc. HNO₃ / TFAA | 3-Bromothiophene | 0-5°C | Highly efficient system. TFAA activates nitric acid, allowing for lower reaction temperatures. Can lead to complex mixtures if not controlled.[5][6] |

| D: Alternative Methods | Copper (II) Nitrate / Fe³⁺-montmorillonite | Thiophene (general) | Varies | Offer milder, more environmentally friendly options, often with high selectivity for mononitration.[1][5] |

Detailed Experimental Protocols

The following protocols are adapted from authoritative sources and provide a robust starting point for laboratory synthesis.

Protocol 1: Dinitration of 2,5-Dibromothiophene using Mixed Acid

This protocol is adapted from a procedure for the synthesis of 2,5-dibromo-3,4-dinitrothiophene.[7] It is suitable for substrates that can withstand strongly acidic and oxidative conditions.

Causality: The use of fuming sulfuric acid (oleum) in combination with concentrated sulfuric and nitric acids creates an extremely powerful nitrating medium. This is necessary to overcome the deactivating effect of the two bromine atoms and the first nitro group to achieve dinitration. Strict temperature control is essential to prevent thermal runaway and decomposition of the substrate.

Workflow Diagram:

Caption: Experimental workflow for the dinitration of 2,5-dibromothiophene.

Step-by-Step Methodology:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine 5 mL of concentrated sulfuric acid with 5 mL of fuming sulfuric acid.

-

Substrate Addition: Cool the acid mixture in an ice-water bath to below 20°C. To this, add 1 mL of 2,5-dibromothiophene and stir for 30 minutes.[7]

-

Nitration: While maintaining the temperature below 30°C with continuous cooling, slowly add 3 mL of concentrated nitric acid dropwise to the reaction mixture.

-

Reaction Time: Continue stirring the mixture in the ice bath for 5 hours to ensure the reaction goes to completion.[7]

-

Quenching: Carefully pour the reaction mixture onto approximately 300 g of crushed ice with vigorous stirring. Continue stirring until all the ice has melted.

-

Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.

-

Purification: Recrystallize the crude solid from methanol, collect the purified crystals by filtration, and dry to obtain this compound.[7]

Protocol 2: Mononitration using Nitric Acid in Acetic Anhydride

This is a general and widely trusted protocol for the controlled mononitration of thiophenes, adapted from the synthesis of 2-nitrothiophene.[8] It is particularly well-suited for 2,5-dihalothiophenes where only mononitration is desired.

Causality: This method generates acetyl nitrate in situ, a less aggressive nitrating agent than the nitronium ion in pure sulfuric acid.[2] Acetic anhydride serves the dual purpose of generating the nitrating agent and acting as a solvent and water scavenger, which is crucial for preventing the autocatalytic nitrosation pathway that plagues nitrations in aqueous acetic acid.[2][3] The procedure of adding the thiophene solution to the nitrating mixture ensures that the electrophile is always in excess, minimizing side reactions.

Step-by-Step Methodology:

-

Prepare Nitrating Mixture: In a flask, cautiously add fuming nitric acid (e.g., 1.2 moles per mole of thiophene) to glacial acetic acid while cooling in an ice-water bath.[8]

-

Prepare Substrate Solution: In a separate beaker, dissolve the 2,5-dihalothiophene (1 mole) in acetic anhydride.

-

Reaction Setup: Place half of the nitrating mixture into a three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel. Cool the mixture to 10°C.[8]

-

Initial Addition: Begin adding half of the thiophene solution dropwise from the funnel, ensuring the reaction temperature does not rise significantly. Use a cold water bath for control.[8]

-

Main Addition: Once the initial exotherm subsides, cool the reaction mixture back to 10°C. Add the remaining half of the nitrating mixture to the flask at once. Continue the dropwise addition of the remaining thiophene solution, maintaining a controlled temperature.[8]

-

Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.[8]

-

Quenching and Isolation: Pour the reaction mixture onto a large quantity of crushed ice with vigorous stirring to precipitate the pale yellow, crystalline 3-nitro-2,5-dihalothiophene.

-

Purification: Collect the solid by filtration, wash thoroughly with ice water, and dry in a desiccator away from light.[8] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or petroleum ether.

Safety Considerations

-

Corrosive Reagents: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Exothermic Reactions: The nitration of thiophenes is highly exothermic. Strict temperature control via ice baths is critical to prevent runaway reactions.[8]

-

Explosion Hazard: The reaction between thiophene and nitric acid, particularly in the presence of nitrous acid impurities, can be explosive.[2] The use of acetic anhydride or urea can mitigate this risk by removing nitrous acid.[2]

-

Toxicity: Nitrothiophene derivatives are toxic. Handle them with care and avoid skin contact.[8]

Conclusion

The successful nitration of 2,5-dihalothiophenes is a nuanced process that hinges on the careful selection of reagents and stringent control of reaction conditions. While powerful mixed-acid systems are effective for producing dinitro derivatives, milder protocols utilizing acetic or trifluoroacetic anhydride provide greater control for achieving selective mononitration. The principles and detailed procedures outlined in this guide offer a solid, authoritative foundation for researchers to build upon, enabling the synthesis of these crucial chemical intermediates for applications in medicinal chemistry and materials science. Future research may focus on developing even milder, safer, and more regioselective catalytic systems to further enhance the synthetic utility of this important reaction class.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Nitration of Thiophene.

- Various Authors. (2019). Suitable reagents for nitration of thiophene. Chemistry Stack Exchange.

- Babasinian, V. S. (1934). 2-Nitrothiophene. Organic Syntheses, 14, 76. DOI: 10.15227/orgsyn.014.0076.

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Akhmedov, N. G., & Vakulenko, A. V. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.

- Butler, A. R., & Hendry, J. B. (1971). Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B: Physical Organic, 102-105.

- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ResearchGate.

- James. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

molecular structure of 2,5-Dibromo-3,4-dinitrothiophene

An In-depth Technical Guide to the Molecular Structure of 2,5-Dibromo-3,4-dinitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure and chemical properties of this compound. We delve into its synthesis, detailed crystallographic structure, and spectroscopic characteristics. The document further explores the compound's reactivity, underpinned by its unique electronic and steric features, and its applications as a versatile building block in medicinal chemistry and materials science. This guide is intended to serve as a critical resource for researchers leveraging this compound in complex organic synthesis.

Introduction

This compound is a highly functionalized thiophene derivative characterized by the presence of two bromine atoms at the 2 and 5 positions and two electron-withdrawing nitro groups at the 3 and 4 positions.[1] This substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in a variety of synthetic applications.[1][2] The electron-deficient nature of the thiophene ring, coupled with the presence of reactive bromine substituents, allows for a wide range of chemical transformations. This guide will elucidate the key structural features of this compound, providing a foundational understanding for its strategic use in the synthesis of novel materials and potential therapeutic agents.

Synthesis and Spectroscopic Profile

The preparation of this compound is typically achieved through the electrophilic nitration of 2,5-dibromothiophene.[3][4] The strong electron-withdrawing effect of the bromine atoms deactivates the thiophene ring, necessitating potent nitrating conditions to achieve dinitration.

Synthetic Protocol

A common and effective method for the synthesis of this compound involves the use of a mixture of concentrated nitric acid, concentrated sulfuric acid, and fuming sulfuric acid.[3][4]

Experimental Protocol:

-

In a three-necked flask equipped with a stirrer and cooled in an ice bath, combine 5 mL of concentrated sulfuric acid and 5 mL of fuming sulfuric acid.

-

Slowly add 1 mL of 2,5-dibromothiophene to the mixed acid, ensuring the temperature is maintained below 20°C. Stir the mixture for 30 minutes.

-

Carefully add 3 mL of concentrated nitric acid dropwise to the reaction mixture. The temperature should be kept below 30°C during the addition.

-

Continue stirring the reaction mixture in the ice bath for 5 hours.

-

Pour the reaction mixture onto 300 g of crushed ice and stir until the ice has completely melted.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from methanol to yield pure this compound as yellow crystals.[3]

Causality of Experimental Choices:

-

Mixed Acid System: The combination of concentrated sulfuric acid and fuming sulfuric acid generates a highly acidic and dehydrating environment, which promotes the formation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.

-

Temperature Control: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Recrystallization: Methanol is an effective solvent for recrystallization, as the product is sparingly soluble at low temperatures but readily soluble at higher temperatures, allowing for the removal of impurities.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While a detailed experimental spectrum is not publicly available, the expected characteristics can be inferred.

| Technique | Expected Observations |

| ¹³C NMR | Due to the molecule's symmetry, only two signals for the thiophene ring carbons would be expected: one for the bromine-bearing carbons (C2, C5) and one for the nitro-bearing carbons (C3, C4). |

| IR Spectroscopy | Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro groups (typically around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak would be observed at m/z ≈ 332, with a characteristic isotopic pattern due to the presence of two bromine atoms. |

Molecular and Crystal Structure

The definitive has been determined by single-crystal X-ray diffraction.[4] This analysis provides precise information on bond lengths, bond angles, and the overall geometry of the molecule.

Crystallographic Data

This compound crystallizes in the monoclinic space group C2/c.[4] The key crystallographic parameters are summarized in the table below.

| Parameter | Value [4] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.547(3) |

| b (Å) | 7.3534(15) |

| c (Å) | 10.775(2) |

| **β (°) ** | 128.89(3) |

| Z | 4 |

a, b, c = unit cell dimensions; β = unit cell angle; Z = number of molecules per unit cell.

Molecular Geometry

The X-ray structure reveals a planar thiophene ring. The nitro groups are slightly twisted out of the plane of the thiophene ring, a common feature in sterically crowded aromatic systems. The solid-state structure is stabilized by halogen-bonding interactions between the bromine atoms and the oxygen atoms of the nitro groups of adjacent molecules.[4]

Caption: Key reaction pathways of this compound.

Conclusion

This compound is a synthetically versatile building block with a well-defined molecular structure. Its preparation is straightforward, and its reactivity is characterized by the distinct functionalities of its nitro and bromo substituents. The detailed crystallographic and spectroscopic data, combined with its predictable reactivity, make it an invaluable tool for chemists in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge necessary for the effective application of this compound in advanced synthetic endeavors.

References

- ResearchGate. (2025). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Synthetic Versatility of this compound in Organic Synthesis.

Sources

A Comprehensive Technical Guide to the Spectroscopic and Synthetic Profile of 2,5-Dibromo-3,4-dinitrothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2,5-Dibromo-3,4-dinitrothiophene, a key intermediate in the synthesis of advanced materials. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, spectroscopic characterization, and safe handling of this versatile compound.

Introduction and Significance

This compound is a fully substituted thiophene ring, making it a valuable building block in organic and materials chemistry.[1] Its structure, featuring two bromine atoms and two nitro groups, offers a rich platform for a variety of chemical transformations. The bromine atoms are amenable to cross-coupling reactions, while the nitro groups can be reduced to form diamines, which are precursors to various heterocyclic systems.[1][2]

This compound is a crucial precursor in the synthesis of electron-deficient thieno[3,4-b]thiadiazoles and thienopyrazines, which have applications in organic solar cells and photodetectors.[1] Its utility in creating conjugated polymers and other electroactive materials underscores its importance in the development of novel electronic devices.

Key Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄Br₂N₂O₄S | [3] |

| Molecular Weight | 331.93 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | TCI |

| Melting Point | 135-140 °C | |

| CAS Number | 52431-30-8 | [3] |

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is typically achieved through the nitration of 2,5-dibromothiophene. The following protocol is based on established literature procedures and provides a reliable method for its preparation.[4]

Synthesis Workflow

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

Materials:

-

2,5-Dibromothiophene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Sulfuric Acid (H₂SO₄ with SO₃)

-

Concentrated Nitric Acid (HNO₃)

-

Methanol

-

Ice

-

Three-necked flask, magnetic stirrer, ice bath, dropping funnel, Buchner funnel, and filtration flask.

Procedure:

-

Preparation of the Mixed Acid: In a three-necked flask equipped with a magnetic stirrer and cooled in an ice bath, carefully combine 5 mL of concentrated sulfuric acid and 5 mL of fuming sulfuric acid.

-

Expert Insight: The use of fuming sulfuric acid increases the concentration of the nitrating species (NO₂⁺), driving the reaction towards dinitration. The pre-cooling of the acid mixture is crucial to control the exothermic nature of the subsequent addition of the thiophene.

-

-

Addition of Starting Material: To the cooled mixed acid, slowly add 1 mL of 2,5-dibromothiophene. Stir the mixture for 30 minutes, maintaining a temperature below 20 °C.

-

Causality: The electron-rich thiophene ring is susceptible to electrophilic attack. However, the bromine atoms are deactivating. The strong acid mixture protonates the thiophene, and the subsequent nitration is a classic electrophilic aromatic substitution.

-

-

Nitration: Slowly add 3 mL of concentrated nitric acid to the reaction mixture using a dropping funnel over a period of time, ensuring the temperature does not exceed 30 °C. Continue stirring for 5 hours in an ice bath.

-

Trustworthiness: The slow and controlled addition of nitric acid is paramount to prevent runaway reactions and the formation of undesired byproducts. The extended reaction time ensures the completion of the dinitration.

-

-

Work-up and Isolation: Pour the reaction mixture onto 300 g of crushed ice and stir until all the ice has melted. The product will precipitate as a solid.

-

Expert Insight: Quenching the reaction on ice serves two purposes: it safely neutralizes the strong acid and precipitates the organic product, which is insoluble in the aqueous acidic medium.

-

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acid. Recrystallize the crude product from methanol to obtain pure this compound.

-

Self-Validation: The recrystallization step is a critical purification technique. The choice of methanol as a solvent is based on the differential solubility of the product and impurities. The purity of the final product can be confirmed by its sharp melting point and the spectroscopic methods detailed below.

-

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Spectroscopic Characterization: The Analytical Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

FTIR Spectrum of this compound:

An experimental FTIR spectrum is available in the SpectraBase database (Spectrum ID: JNsB3dG8HkL).[5]

Interpretation of Key Peaks:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1550-1530 | Strong | Asymmetric NO₂ stretch |

| ~1350-1330 | Strong | Symmetric NO₂ stretch |

| ~1400-1380 | Medium | Thiophene ring C-C stretch |

| ~800-700 | Medium-Strong | C-Br stretch |

The presence of strong absorption bands corresponding to the symmetric and asymmetric stretches of the nitro groups is a key diagnostic feature. The C-Br stretching frequency further confirms the presence of the bromine substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

Due to the absence of any protons in the molecular structure of this compound, a ¹H NMR spectrum of a pure sample would be devoid of signals, other than those from the deuterated solvent and any proton-containing impurities. This lack of signals is in itself a confirmation of the fully substituted nature of the thiophene ring.

¹³C NMR Spectroscopy:

-

C2 and C5: These carbons are bonded to bromine atoms. Their chemical shift would be in the range of 110-120 ppm.

-

C3 and C4: These carbons are bonded to the electron-withdrawing nitro groups. Their chemical shift would be significantly downfield, likely in the range of 140-150 ppm.

The observation of only two signals in these regions would be strong evidence for the successful synthesis of the target compound.

Mass Spectrometry (MS)

Experimental mass spectrometry data is not widely available. However, predicted data from PubChemLite can be used to anticipate the expected mass spectrum.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 330.80184 |

| [M+Na]⁺ | 352.78378 |

| [M-H]⁻ | 328.78728 |

The mass spectrum should show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak ([M]⁺) would be expected around m/z 330, with the isotopic distribution confirming the presence of two bromine atoms.

X-ray Crystallography

The definitive structural proof for this compound comes from single-crystal X-ray diffraction. The compound has been successfully crystallized and its structure determined, confirming the connectivity and substitution pattern of the thiophene ring.

Conclusion

References

- SpectraBase. (n.d.). 2,5-Dibromo-3,4-dinitro-thiophene.

- PubChemLite. (n.d.). This compound (C4Br2N2O4S).

- Wen, L., & Rasmussen, S. C. (2007). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. Journal of Chemical Crystallography, 37(6), 387–398.

Sources

- 1. ossila.com [ossila.com]

- 2. This compound CAS#: 52431-30-8 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. Characteristics of Low Band Gap Copolymers Containing Anthracene-Benzothiadiazole Dicarboxylic Imide: Synthesis, Optical, Electrochemical, Thermal and Structural Studies [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure of 2,5-Dibromo-3,4-dinitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2,5-Dibromo-3,4-dinitrothiophene, a pivotal heterocyclic compound with significant applications in materials science and as a synthetic intermediate. This document elucidates the synthesis, single-crystal growth, and detailed structural features of the title compound, with a particular focus on its molecular geometry and the influential role of intermolecular halogen bonding in its crystal lattice. The guide further details the experimental protocols for its characterization by single-crystal X-ray diffraction and provides an analysis of its spectroscopic and thermal properties. This in-depth examination aims to equip researchers with the foundational knowledge to understand and leverage the unique structural characteristics of this versatile thiophene derivative in their scientific endeavors.

Introduction

This compound is a fully substituted thiophene ring system featuring two bromine atoms at the 2 and 5 positions and two electron-withdrawing nitro groups at the 3 and 4 positions. This specific arrangement of functional groups imparts a unique electronic and structural profile, making it a valuable building block in organic synthesis. Its utility is particularly pronounced in the development of novel organic semiconductors, polymers for photovoltaic applications, and as a precursor for the synthesis of various heterocyclic systems, including antibacterial agents[1]. A thorough understanding of its three-dimensional structure at the atomic level is paramount for rationally designing new materials and molecules with desired properties. This guide offers a detailed exploration of its crystal structure, providing insights into the subtle interplay of forces that govern its solid-state architecture.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the nitration of 2,5-dibromothiophene. The protocol outlined below is a robust method for obtaining the target compound in high yield and purity, suitable for subsequent crystallographic analysis.

Optimized Synthesis Protocol

The synthesis involves a one-step nitration of 2,5-dibromothiophene using a potent nitrating mixture.

-

Step 1: Preparation of the Nitrating Mixture. In a three-necked flask equipped with a stirrer and cooled in an ice bath, 5 mL of concentrated sulfuric acid is carefully mixed with 5 mL of fuming sulfuric acid.

-

Step 2: Addition of the Starting Material. To the cooled mixed acid, 1 mL of 2,5-dibromothiophene is added dropwise while maintaining the temperature below 20°C with vigorous stirring. The mixture is stirred for an additional 30 minutes.

-

Step 3: Nitration. 3 mL of concentrated nitric acid is slowly added to the reaction mixture. The reaction is allowed to proceed for 5 hours with continuous stirring, ensuring the temperature does not exceed 30°C by using an ice bath.

-

Step 4: Isolation and Purification. The reaction mixture is then poured into approximately 300 g of ice. The resulting precipitate is collected by vacuum filtration and washed thoroughly with water. The crude product is then recrystallized from methanol to yield yellow crystals of this compound.

Caption: Workflow for the synthesis and crystallization of this compound.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified this compound in methanol. The propensity of this compound to form well-ordered crystals is a key enabler for detailed structural studies[2].

Crystal Structure Analysis

The determination of the crystal structure of this compound was accomplished by single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal lattice.

Crystallographic Data

The fundamental crystallographic parameters for this compound have been determined and are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₄Br₂N₂O₄S | |

| Formula Weight | 331.93 g/mol | |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| a | 14.547(3) Å | [2] |

| b | 7.3534(15) Å | [2] |

| c | 10.775(2) Å | [2] |

| α | 90° | [2] |

| β | 128.89(3)° | [2] |

| γ | 90° | [2] |

| Volume | 895.0(3) ų | Calculated |

| Z | 4 | [2] |

Molecular Geometry

A detailed analysis of the bond lengths and angles within the this compound molecule reveals key structural features. The thiophene ring is essentially planar, a characteristic of aromatic heterocyclic systems. The C-S bond lengths and the internal C-C bond lengths of the thiophene ring are consistent with those observed in other substituted thiophenes. The nitro groups are twisted relative to the plane of the thiophene ring, a common feature that minimizes steric hindrance.

(Note: Awaiting detailed atomic coordinates and bond lengths/angles from crystallographic databases for a more quantitative discussion and visualization.)

Supramolecular Assembly and Halogen Bonding

The crystal packing of this compound is primarily governed by halogen bonding interactions. These are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In this structure, the bromine atoms of one molecule interact with the oxygen atoms of the nitro groups of neighboring molecules[2]. This type of interaction is a powerful tool in crystal engineering for directing the self-assembly of molecules in the solid state. The specific geometry and strength of these halogen bonds dictate the overall packing arrangement of the molecules in the crystal lattice.

Caption: Schematic representation of the halogen bonding between a bromine atom and a nitro group.

Physicochemical Characterization

Beyond single-crystal X-ray diffraction, a comprehensive understanding of this compound requires further characterization of its physicochemical properties.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

-

Nitro Group Vibrations: Strong and distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups are expected in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

-

Thiophene Ring Vibrations: Absorption bands associated with the C=C and C-S stretching vibrations of the thiophene ring are also present.

-

C-Br Vibrations: The C-Br stretching vibrations typically appear in the lower frequency region of the spectrum.

(Note: A detailed peak assignment of the experimental FTIR spectrum is necessary for a complete analysis.)

Thermal Analysis

Applications in Research and Development

The unique structural and electronic properties of this compound make it a versatile precursor in several areas of research and development:

-

Organic Electronics: The electron-deficient nature of the dinitrothiophene core makes this compound an excellent building block for n-type organic semiconductors. The bromine atoms serve as reactive handles for cross-coupling reactions (e.g., Stille, Suzuki) to synthesize conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)[1].

-

Pharmaceutical and Agrochemical Synthesis: The thiophene scaffold is a common motif in many biologically active compounds. This compound can be chemically modified, for example, by reduction of the nitro groups to amines, to generate a variety of substituted diaminothiophenes. These intermediates are valuable for the synthesis of novel heterocyclic compounds with potential antibacterial or other therapeutic or agrochemical properties.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of this compound, from its synthesis and crystallization to the intricacies of its molecular and supramolecular architecture. The monoclinic crystal system, with the space group C2/c, is defined by significant halogen bonding interactions between the bromine atoms and the oxygen atoms of the nitro groups, which play a crucial role in the solid-state packing. The combination of a detailed understanding of its crystal structure with its spectroscopic and thermal properties empowers researchers to effectively utilize this compound as a versatile building block for the rational design of advanced materials and novel chemical entities. Further investigations to obtain and analyze the detailed atomic coordinates will provide even deeper insights into the structure-property relationships of this important heterocyclic compound.

References

Sources

Navigating the Solubility Landscape of 2,5-Dibromo-3,4-dinitrothiophene: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2,5-Dibromo-3,4-dinitrothiophene, a critical building block in the development of advanced organic materials, including electroactive polymers and pharmacologically active agents.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data. It synthesizes available information with foundational chemical principles to offer a practical understanding of how this compound behaves in various organic solvents. While quantitative solubility data remains sparse in the public domain, this guide consolidates qualitative observations from synthetic and purification procedures to provide a robust framework for solvent selection. Furthermore, it equips researchers with a detailed, field-proven experimental protocol for the precise determination of solubility, ensuring reproducible and accurate results.

Introduction: The Significance of Solubility in Application

This compound is a highly functionalized thiophene derivative, characterized by the presence of two electron-withdrawing nitro groups and two bromine atoms.[3] This unique electronic structure makes it an invaluable precursor for the synthesis of novel conjugated polymers and heterocyclic compounds with applications in organic electronics and medicinal chemistry. The success of any synthetic procedure, purification strategy (such as recrystallization), or formulation process hinges on a thorough understanding of the compound's solubility. Proper solvent selection is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to facilitate efficient molecular interactions.

-

Purification Efficacy: Selecting solvents that maximize the solubility of the compound at elevated temperatures while minimizing it at lower temperatures for effective recrystallization.

-

Process Scalability: Developing robust and reproducible processes for large-scale synthesis and purification.

-

Material Formulation: Creating stable and homogenous formulations for various applications.

This guide aims to provide a comprehensive understanding of the factors governing the solubility of this compound and to offer practical advice for its handling in a laboratory setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 52431-30-8 | |

| Molecular Formula | C₄Br₂N₂O₄S | |

| Molecular Weight | 331.93 g/mol | |

| Appearance | Solid | |

| Melting Point | 135-140 °C |

Qualitative and Inferred Solubility Profile

| Solvent | Solubility Class | Rationale and Supporting Evidence |

| Water | Insoluble | Explicitly stated in technical data sheets.[4] The largely nonpolar thiophene backbone and bromine substituents outweigh the polarity of the nitro groups in an aqueous environment. |

| Methanol | Soluble (especially when heated) | Methanol is the recommended solvent for the recrystallization of this compound.[5][6] This indicates that the compound has moderate to good solubility in hot methanol and lower solubility in cold methanol, which are ideal characteristics for purification. |

| Ethyl Acetate | Soluble | Used as an extraction solvent for the product of a reaction involving a derivative of this compound, suggesting good solubility of the related compounds and likely the parent compound as well.[5] |

| Concentrated Hydrochloric Acid | Soluble | A procedure for the reduction of this compound mentions dissolving it in concentrated HCl, indicating its solubility in this acidic medium, likely due to protonation of the nitro groups.[5] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Likely Poorly Soluble to Insoluble | Based on the "like dissolves like" principle, the high polarity imparted by the two nitro groups would suggest poor solubility in nonpolar hydrocarbon solvents. |

| Polar Aprotic Solvents (e.g., Acetone, THF, DMF, DMSO) | Likely Soluble | These solvents are effective at solvating polar organic molecules. The nitro groups on the thiophene ring should interact favorably with the dipoles of these solvents. |

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

-

Polarity: The molecule possesses both polar and nonpolar characteristics. The two nitro groups are highly polar and capable of dipole-dipole interactions and acting as hydrogen bond acceptors. The brominated thiophene core is less polar. A solvent that can effectively solvate both of these functionalities will be a good candidate.

-

"Like Dissolves Like": As a general principle, polar solvents will be more effective at dissolving this compound than nonpolar solvents. The use of methanol for recrystallization supports this.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This is exploited in the recrystallization process with methanol, where the compound is dissolved in hot solvent and precipitates upon cooling.

-

Crystal Lattice Energy: The energy holding the solid-state crystal together must be overcome by the energy of solvation. A high crystal lattice energy can lead to lower solubility, even in a compatible solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise, quantitative solubility data for process optimization, formulation development, or other critical applications, the isothermal shake-flask method is the gold standard. This protocol provides a reliable and reproducible means of determining the solubility of this compound in a given solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight seals

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While a comprehensive quantitative solubility dataset for this compound in a wide array of organic solvents is not currently available, this guide provides a robust starting point for researchers. By leveraging qualitative information from synthetic procedures and applying fundamental principles of chemical solubility, informed decisions about solvent selection can be made. The provided experimental protocol offers a standardized method for obtaining the precise quantitative data necessary for advancing research and development involving this versatile compound.

References

- PubChem. (n.d.). 2,5-Dibromothiophene.

- BuyersGuideChem. (n.d.). 2,5-Dibromo-3-dodecylthiophene.

- Sunway Pharm Ltd. (n.d.). This compound.

- ResearchGate. (n.d.). Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties.

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

- PubChem. (n.d.). (2,5-Dibromothiophen-3-yl)methanol.

- ResearchGate. (n.d.). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes.

Sources

- 1. This compound | 52431-30-8 | FD21578 [biosynth.com]

- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. ossila.com [ossila.com]

- 4. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing and Utilizing 2,5-Dibromo-3,4-dinitrothiophene for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2,5-Dibromo-3,4-dinitrothiophene, focusing on the critical aspects of sourcing from commercial suppliers, ensuring material quality, and understanding its application landscape. As a versatile, fully substituted thiophene building block, its strategic procurement and handling are paramount to successful research outcomes in materials science and medicinal chemistry.

Core Compound Characteristics

This compound (CAS No. 52431-30-8) is a highly functionalized organic intermediate.[1] Its structure is notable for two key features: electron-withdrawing nitro groups at the 3 and 4-positions and bromine atoms at the 2 and 5-positions. This unique arrangement makes it a valuable precursor for synthesizing a range of advanced materials. The bromine atoms serve as reactive handles for carbon-carbon bond formation via cross-coupling reactions like Stille or Suzuki couplings, while the nitro groups can be reduced to amines to form fused heterocyclic systems such as thienopyrazines.[1]

Caption: Chemical structure of this compound.

Key Physical and Chemical Properties:

-

Molecular Formula: C₄Br₂N₂O₄S[2]

-

Molecular Weight: 331.93 g/mol [2]

-

Appearance: White to light yellow powder or crystals.

-

Melting Point: Approximately 137-141 °C.[3]

-

Solubility: Insoluble in water.[4]

Strategic Sourcing: Identifying and Qualifying Commercial Suppliers

The procurement of high-purity reagents is a critical, often underestimated, step in experimental success. A researcher must move beyond simply finding the cheapest source and instead focus on a qualification process that ensures consistency and reliability.

Current Commercial Availability

Several reputable chemical suppliers offer this compound. The table below summarizes offerings from prominent vendors. It is important to note that availability can change; for instance, this product is listed as discontinued by Sigma-Aldrich, a major supplier, underscoring the need to verify stock with any potential vendor.

| Supplier | Product Name/Number | Stated Purity | Available Quantities |

| Thermo Scientific Chemicals | This compound, 95% (L10348) | 95% | 1g, 5g[4][5] |

| Biosynth | This compound (FD21578) | Not specified | Inquire |

| Ossila | This compound | >97% | Inquire |

| Tokyo Chemical Industry (TCI) | This compound (D2371) | >98.0% (HPLC) | Inquire |

| Chem-Impex | This compound | ≥ 99% (GC) | Inquire |

A Self-Validating Workflow for Supplier Qualification

Trust in a supplier's documentation is earned, not assumed. A rigorous internal qualification process is the bedrock of reproducible science. The following workflow is recommended for evaluating and validating a new batch of this compound.

Caption: Recommended workflow for qualifying a commercial supplier.

Essential Protocols: Handling, Safety, and Quality Control

Proper handling and verification are non-negotiable for both safety and experimental integrity.

Safety and Handling Protocol

Based on available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][6]

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[3]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Keep away from food and drink. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and store away from strong oxidizing agents.[4]

Incoming Quality Control (QC) Protocol

This protocol validates the identity and purity of the received material against the supplier's CoA and established literature values.

-

Visual Inspection: The compound should be a white to light yellow crystalline solid. Note any discoloration or heterogeneity, which could indicate degradation or impurities.

-

Melting Point Determination:

-

Load a small, dry sample into a capillary tube.

-

Use a calibrated melting point apparatus to determine the melting range.

-

Causality: A sharp melting range (e.g., within 1-2 °C) close to the literature value (137-141 °C) is a strong indicator of high purity.[3] A broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.

-

-

Confirmation of Identity (for critical applications): For sensitive applications like polymer synthesis for electronic devices, further confirmation is advised.

-

FTIR Spectroscopy: Acquire an infrared spectrum and compare it to a reference spectrum to confirm the presence of key functional groups (e.g., C-Br, NO₂ stretches).

-

¹³C NMR Spectroscopy: For definitive structural confirmation, dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a carbon NMR spectrum. The simple, symmetric structure should yield only two distinct signals for the thiophene ring carbons.

-

Applications in Scientific Research

The unique bifunctionality of this compound makes it a valuable starting material in several areas of advanced research.

Precursor for Diaminothiophenes

A primary application is its use as a precursor to 3,4-diaminothiophene derivatives. The two nitro groups can be readily reduced to amines. This transformation is a gateway to a variety of complex heterocyclic structures.[4][7] For example, the resulting 2,5-dibromo-3,4-diaminothiophene is a key intermediate for creating antibacterial crosslinking agents for polymers like polyurethane.[7]

Caption: Key reaction pathway from this compound.

Building Block for Organic Electronics

In materials science, this compound is used to synthesize conjugated polymers and small molecules for organic electronic devices.[8]

-

Organic Photovoltaics (OPVs): The electron-deficient dinitrothiophene core can be incorporated into polymers to create materials with narrow bandgaps, which are desirable for absorbing a broader range of the solar spectrum.[1]

-

Organic Light-Emitting Diodes (OLEDs): It serves as a building block for hole-transporting materials. For instance, it has been used to synthesize the small molecule DPTP-4D, which has shown high performance and stability in perovskite solar cells, achieving a power conversion efficiency of over 20%.[1]

The bromine atoms allow for its polymerization or functionalization using Stille coupling, a palladium-catalyzed reaction that is highly effective for creating conjugated systems.[9][10] This versatility allows researchers to precisely tune the electronic and physical properties of the final material.[8]

References

- Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes.

- This compound suppliers USA. LookChem. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. This compound | 52431-30-8 | FD21578 [biosynth.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2,5-Dibromo-3,4-dinitrotiofeno, 95 %, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound suppliers USA [americanchemicalsuppliers.com]

- 10. This compound CAS#: 52431-30-8 [amp.chemicalbook.com]

A Comprehensive Technical Guide to 2,5-Dibromo-3,4-dinitrothiophene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2,5-Dibromo-3,4-dinitrothiophene, a versatile and highly functionalized thiophene derivative. Its unique molecular architecture, featuring both reactive bromine atoms and electron-withdrawing nitro groups, makes it a valuable intermediate in various fields, including medicinal chemistry and materials science. This document will delve into its fundamental properties, synthesis protocols, key applications, and safety considerations, offering a comprehensive resource for professionals in the field.

Core Molecular and Physical Properties

This compound is a fully substituted aromatic heterocyclic compound.[1] The presence of two bromine atoms at the 2 and 5 positions, coupled with two nitro functional groups at the 3 and 4 positions, defines its reactivity and utility as a chemical building block.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₄Br₂N₂O₄S | [2][4][5] |

| Molecular Weight | 331.93 g/mol | [2][4][5] |

| CAS Number | 52431-30-8 | [4] |

| Appearance | White to light yellow powder or crystal | [6] |

| Melting Point | 135-140 °C | [4] |

| Purity | Typically ≥97-99% (GC/HPLC) | [2] |

Synthesis of this compound